REACTION_CXSMILES
|
[ClH:1].[S:2]1[CH:6]=[CH:5][C:4]2[C:7]([N:11]3[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22]4[CH:31]=[C:30]5[C:25]([CH:26]=[CH:27][C:28](=[O:32])[NH:29]5)=[CH:24][CH:23]=4)[CH2:13][CH2:12]3)=[CH:8][CH:9]=[CH:10][C:3]1=2>CO.ClCCl>[ClH:1].[S:2]1[CH:6]=[CH:5][C:4]2[C:7]([N:11]3[CH2:12][CH2:13][N:14]([CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22]4[CH:31]=[C:30]5[C:25]([CH:26]=[CH:27][C:28](=[O:32])[NH:29]5)=[CH:24][CH:23]=4)[CH2:15][CH2:16]3)=[CH:8][CH:9]=[CH:10][C:3]1=2 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)N2CCN(CC2)CCCCOC2=CC=C1C=CC(NC1=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from 70% ethanol
|
Name
|
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one hydrochloride
|
Type
|
product
|
Smiles
|
Cl.S1C2=C(C=C1)C(=CC=C2)N2CCN(CC2)CCCCOC2=CC=C1C=CC(NC1=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |